

SRI-31142: A Potential Pharmacotherapy for Cocaine Use Disorder

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Compound of Interest

Compound Name: SRI-31142

Cat. No.: B610991

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An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

Cocaine use disorder remains a significant public health challenge with no FDA-approved pharmacotherapy. **SRI-31142** has emerged as a compound of interest due to its unique preclinical profile. This document provides a comprehensive technical overview of **SRI-31142**, summarizing its mechanism of action, key preclinical findings, and detailed experimental methodologies. **SRI-31142** is a putative allosteric modulator of the dopamine transporter (DAT) with nanomolar potency for inhibiting monoamine uptake.[1] In stark contrast to cocaine and other DAT inhibitors, **SRI-31142** does not exhibit abuse potential in rat models.[2][3] Furthermore, it has been shown to attenuate the rewarding effects of cocaine, suggesting its potential as a therapeutic agent.[2][3] However, the precise mechanism of action remains under investigation, and potential side effects, such as motor impairment, warrant further exploration. This guide is intended to provide researchers and drug development professionals with a detailed foundation for future investigation into **SRI-31142** and similar compounds.

Mechanism of Action

SRI-31142 is characterized as a putative allosteric modulator of the dopamine transporter (DAT). It demonstrates high-affinity binding to DAT with a K_i of 1.9 nM. Unlike typical DAT inhibitors such as cocaine, which bind to the primary substrate site, allosteric modulators are thought to bind to a distinct site on the transporter protein, altering its conformation and

function. This distinction is critical, as it may explain the divergent behavioral effects observed with **SRI-31142** compared to traditional psychostimulants.

While **SRI-31142**'s primary target is considered to be DAT, it also exhibits potent inhibition of the serotonin (SERT) and norepinephrine (NET) transporters. Its activity at these other monoamine transporters may contribute to its overall pharmacological profile. Notably, **SRI-31142** has a very low affinity for sigma-1 and sigma-2 receptors, with K_i values greater than 10,000 nM. This is significant as sigma receptors have been implicated in the effects of cocaine, and the lack of affinity of **SRI-31142** for these receptors helps to differentiate its mechanism.

Quantitative Data

The following tables summarize the key quantitative data available for **SRI-31142**.

Table 1: In Vitro Binding Affinities of **SRI-31142**

Target	Radioligand	Ki (nM)
Dopamine Transporter (DAT)	[3H]WIN35428	1.9
Serotonin Transporter (SERT)	Not Specified	>10,000
Norepinephrine Transporter (NET)	Not Specified	>10,000
Sigma-1 Receptor	Not Specified	>10,000
Sigma-2 Receptor	Not Specified	>10,000
Dopamine D3 Receptor	Not Specified	1528
Acetylcholine M4 Receptor	Not Specified	1261
Delta Opioid Receptor	Not Specified	1390
Acetylcholine M2 Receptor	Not Specified	1612
Benzodiazepine Site	Not Specified	1633
Kappa Opioid Receptor	Not Specified	2413
Acetylcholine M1 Receptor	Not Specified	2470
Norepinephrine beta 3 Receptor	Not Specified	2654
Norepinephrine alpha 2A Receptor	Not Specified	2737
Human DAT	Not Specified	3520
Acetylcholine M5 Receptor	Not Specified	5229
Histamine H4 Receptor	Not Specified	5535
Histamine H1 Receptor	Not Specified	5585
Acetylcholine M3 Receptor	Not Specified	5951

Table 2: In Vivo Effects of **SRI-31142** in Rats

Experiment	Doses (mg/kg, i.p.)	Key Findings
Intracranial Self-Stimulation (ICSS)	1.0, 3.2, 10.0	Dose-dependent decrease in ICSS.
Attenuation of Cocaine-induced ICSS	1.0, 3.2, 10.0 (pretreatment)	10 mg/kg SRI-31142 significantly attenuated the facilitation of ICSS by 10 mg/kg cocaine.
In Vivo Microdialysis (Nucleus Accumbens)	10.0	Decreased dopamine levels.
Attenuation of Cocaine-induced Dopamine Increase	10.0 (pretreatment)	Attenuated cocaine-induced increases in nucleus accumbens dopamine levels.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of **SRI-31142**.

Radioligand Binding Assays

These assays are used to determine the binding affinity of a compound for a specific receptor or transporter.

- Membrane Preparation:
 - Brain tissue (e.g., striatum for DAT) from rats or transfected cells expressing the target protein are homogenized in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).
 - The homogenate is centrifuged at low speed to remove cellular debris.
 - The supernatant is then centrifuged at high speed (e.g., 48,000 x g) to pellet the cell membranes.
 - The membrane pellet is washed and resuspended in fresh buffer. Protein concentration is determined using a standard assay (e.g., Bradford or BCA).

- Binding Assay:
 - The assay is conducted in a 96-well plate format.
 - To each well, add a fixed concentration of a specific radioligand (e.g., [3H]WIN 35,428 for DAT).
 - Add increasing concentrations of the test compound (**SRI-31142**) to compete with the radioligand for binding.
 - To determine non-specific binding, a separate set of wells includes a high concentration of a known non-labeled ligand (e.g., cocaine for DAT).
 - The plates are incubated at a specific temperature (e.g., room temperature or 37°C) for a set period to allow binding to reach equilibrium.
- Filtration and Counting:
 - The incubation is terminated by rapid filtration through glass fiber filters using a cell harvester. This separates the bound radioligand from the unbound.
 - The filters are washed with ice-cold buffer to remove any remaining unbound radioligand.
 - The filters are dried, and a scintillation cocktail is added.
 - The radioactivity on the filters is then counted using a scintillation counter.
- Data Analysis:
 - The data are analyzed using non-linear regression to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).
 - The Ki (inhibition constant) is then calculated from the IC50 using the Cheng-Prusoff equation: $K_i = IC_{50} / (1 + [L]/K_d)$, where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Intracranial Self-Stimulation (ICSS) in Rats

ICSS is a behavioral paradigm used to assess the rewarding effects of stimuli, including drugs.

- Surgical Implantation:
 - Rats are anesthetized (e.g., with isoflurane) and placed in a stereotaxic apparatus.
 - A monopolar electrode is surgically implanted into the medial forebrain bundle (MFB), a key component of the brain's reward pathway. Stereotaxic coordinates are used for precise placement.
 - The electrode is secured to the skull with dental cement and skull screws.
 - Rats are allowed to recover for at least one week post-surgery.
- Apparatus:
 - Testing is conducted in operant conditioning chambers equipped with a response lever and a stimulator connected to the rat's implanted electrode via a flexible cable and swivel.
- Training and Testing:
 - Rats are trained to press the lever to receive a brief train of electrical stimulation to the MFB.
 - The frequency of the electrical stimulation is varied across trials to determine the threshold for rewarding effects.
 - Once a stable baseline of responding is established, the effects of **SRI-31142** are assessed.
 - In a typical session, rats are administered **SRI-31142** (or vehicle) via intraperitoneal (i.p.) injection at various doses (e.g., 1.0, 3.2, 10.0 mg/kg) prior to the ICSS session.
 - To assess the effect on cocaine's rewarding properties, rats are pretreated with **SRI-31142** before being administered cocaine.
- Data Analysis:

- The primary dependent measure is the rate of lever pressing at different stimulation frequencies.
- A leftward shift in the frequency-rate curve indicates an enhancement of the rewarding effects of the stimulation, while a rightward shift indicates a decrease.
- Statistical analysis (e.g., ANOVA) is used to determine the significance of any drug-induced changes in ICSS behavior.

In Vivo Microdialysis in the Nucleus Accumbens of Rats

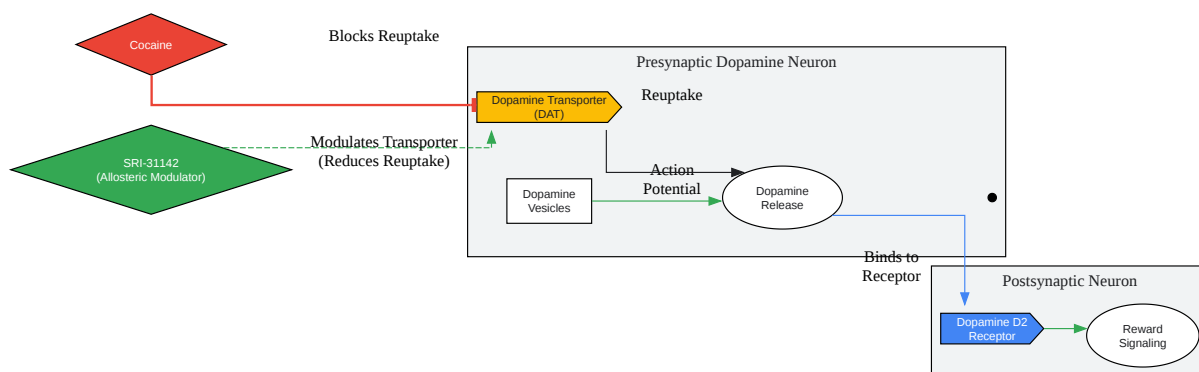
This technique allows for the measurement of extracellular neurotransmitter levels in specific brain regions of awake, freely moving animals.

- Surgical Implantation:
 - Rats are anesthetized and a guide cannula is stereotactically implanted, aimed at the nucleus accumbens.
 - The cannula is fixed to the skull with dental cement.
 - Rats are allowed to recover from surgery.
- Microdialysis Procedure:
 - On the day of the experiment, a microdialysis probe is inserted through the guide cannula into the nucleus accumbens.
 - The probe is continuously perfused with an artificial cerebrospinal fluid (aCSF) at a slow, constant flow rate (e.g., 1-2 $\mu\text{L}/\text{min}$).
 - Neurotransmitters in the extracellular space diffuse across the semipermeable membrane of the probe and into the perfusate.
 - Dialysate samples are collected at regular intervals (e.g., every 20 minutes).
- Drug Administration and Sample Analysis:

- After a stable baseline of neurotransmitter levels is established, **SRI-31142** (e.g., 10 mg/kg, i.p.) or vehicle is administered.
- To test its interaction with cocaine, **SRI-31142** is given as a pretreatment before a cocaine injection.
- The collected dialysate samples are analyzed to determine the concentrations of dopamine and other monoamines using high-performance liquid chromatography with electrochemical detection (HPLC-ED).
- Data Analysis:
 - Neurotransmitter concentrations are typically expressed as a percentage of the baseline levels.
 - Statistical analysis is used to compare the effects of drug treatments to the vehicle control group over time.

Visualizations

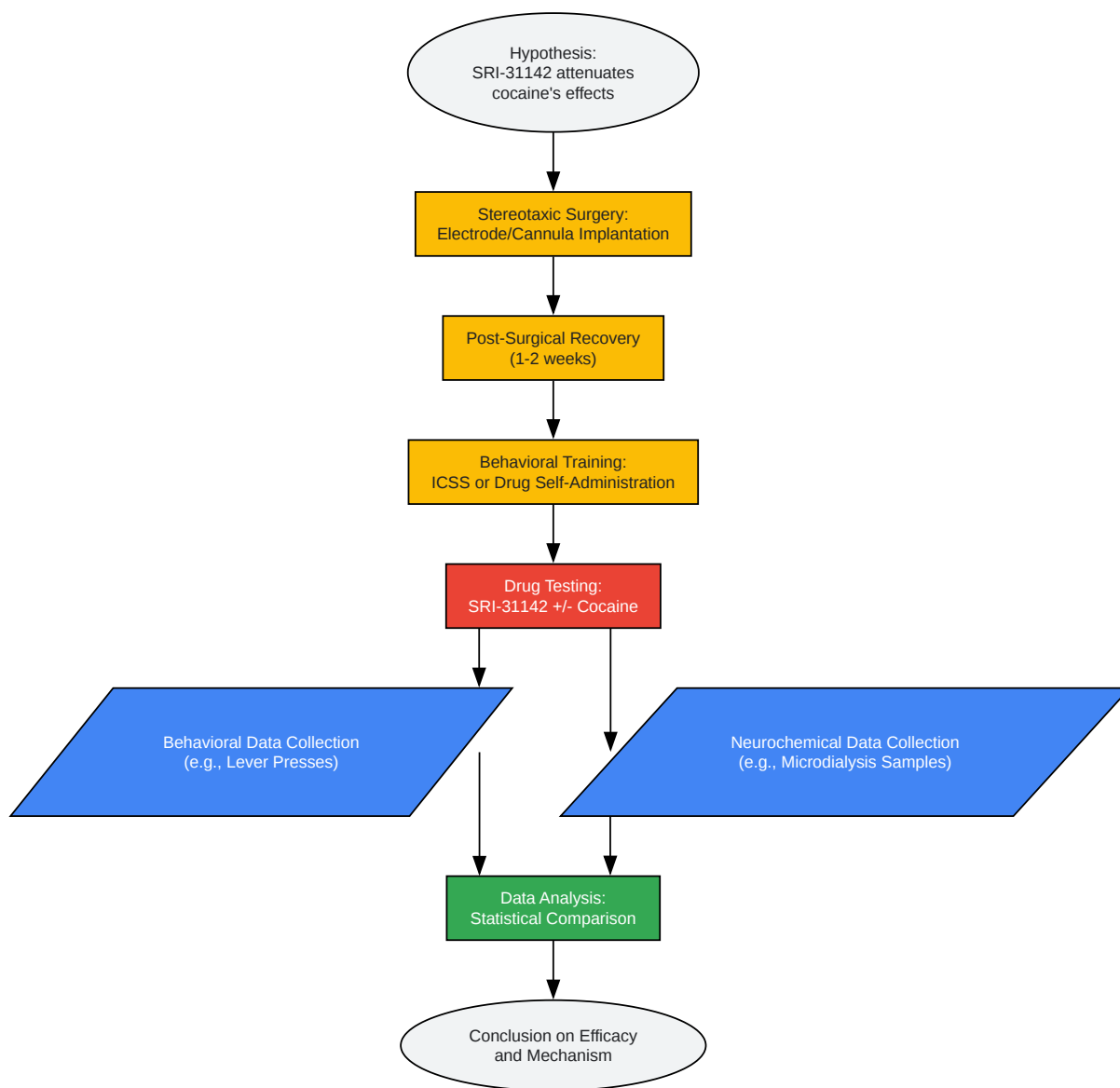
Signaling Pathways and Mechanisms



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Caption: Proposed mechanism of action for cocaine and **SRI-31142** at the dopamine synapse.

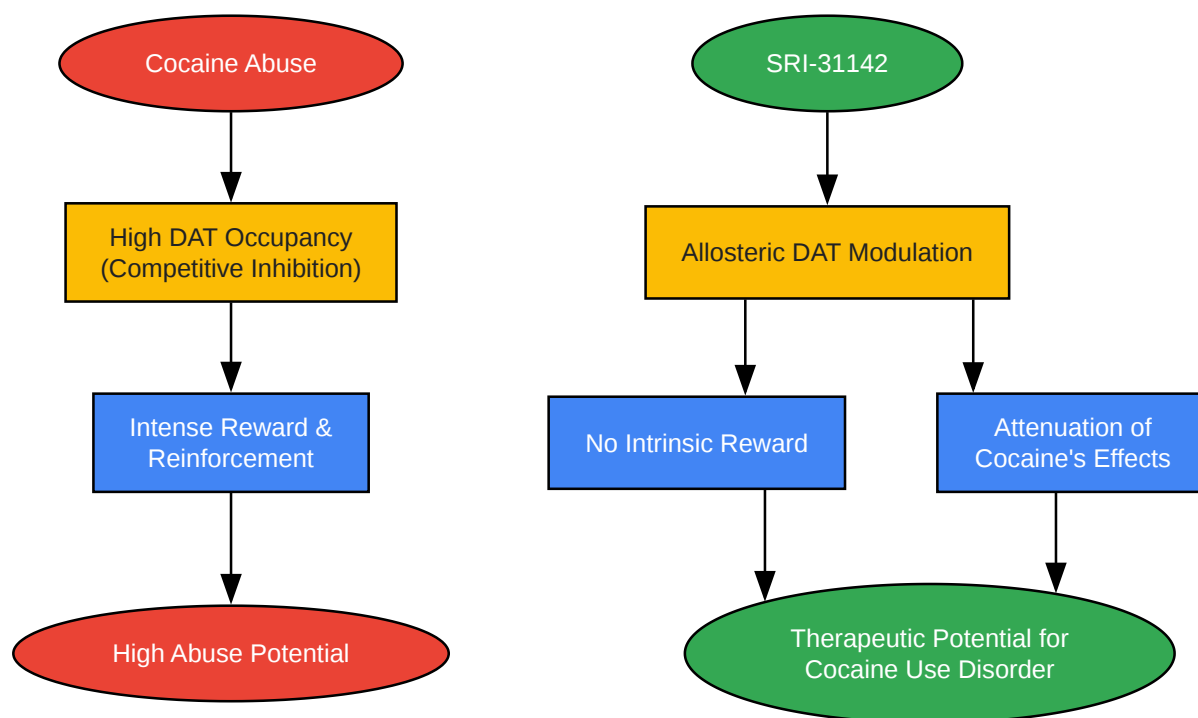
Experimental Workflow



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Caption: A typical experimental workflow for preclinical evaluation of **SRI-31142**.

Logical Relationships



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Caption: Logical relationship illustrating the therapeutic hypothesis for **SRI-31142**.

Discussion and Future Directions

SRI-31142 represents a promising departure from traditional approaches to cocaine pharmacotherapy. Its ability to modulate the dopamine system and reduce the rewarding effects of cocaine without producing abuse-related effects itself is a highly desirable profile. The allosteric mechanism of action is a key area for further investigation, as it may offer a more nuanced approach to DAT modulation than simple competitive inhibition.

However, several critical questions remain. The precise molecular interactions of **SRI-31142** with the dopamine transporter need to be elucidated. The contribution of its effects on SERT and NET to its overall profile is also an important area of study. The observation of motor impairment at higher doses is a significant concern that must be addressed. Future research should focus on structure-activity relationship studies to identify analogs with an improved

therapeutic window, retaining the beneficial effects on cocaine reward while minimizing motor side effects.

In conclusion, **SRI-31142** serves as a valuable pharmacological tool and a potential lead compound for the development of a novel class of medications for cocaine use disorder. The data presented in this guide underscore the importance of exploring non-traditional mechanisms of action in the search for effective treatments for substance use disorders.

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